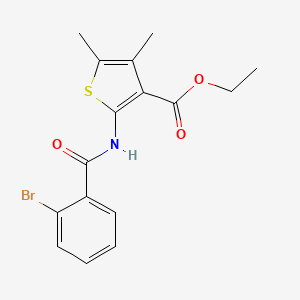
Thiophene-3-carboxylic acid, 2-(2-bromobenzoylamino)-4,5-dimethyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(2-BROMOBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound belonging to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their diverse applications in medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(2-BROMOBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-aminobenzamide followed by coupling with 4,5-dimethylthiophene-3-carboxylic acid. The reaction conditions often include the use of brominating agents like N-bromosuccinimide (NBS) and coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: ETHYL 2-(2-BROMOBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substituted thiophenes
- Sulfoxides and sulfones
- Coupled products with various aryl or alkyl groups
Scientific Research Applications
ETHYL 2-(2-BROMOBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Materials Science: The compound is used in the development of organic semiconductors and conductive polymers.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound finds use in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-BROMOBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The bromobenzamido group can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
- ETHYL 2-(3,5-DIFLUOROBENZAMIDO)-4-METHYLTHIAZOLE-5-CARBOXYLATE
- ETHYL 3-(2-BROMOBENZAMIDO)BENZOATE
- 3-SUBSTITUTED-ANALINE DERIVATIVES
Comparison: ETHYL 2-(2-BROMOBENZAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other similar compounds. The bromobenzamido group also provides specific reactivity that can be exploited in various synthetic transformations. Compared to thiazole and benzoate derivatives, the thiophene-based compound may offer better stability and reactivity in certain applications.
Properties
Molecular Formula |
C16H16BrNO3S |
|---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
ethyl 2-[(2-bromobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C16H16BrNO3S/c1-4-21-16(20)13-9(2)10(3)22-15(13)18-14(19)11-7-5-6-8-12(11)17/h5-8H,4H2,1-3H3,(H,18,19) |
InChI Key |
KOHUBAPPFGLMLS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(phenylimino)methyl]phenyl (2E)-3-(4-bromophenyl)prop-2-enoate](/img/structure/B11553427.png)
![N-tert-butyl-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B11553428.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11553436.png)
![N-(4-{[(3E)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}phenyl)-N-methylacetamide](/img/structure/B11553438.png)
![4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl 4-methoxybenzoate](/img/structure/B11553448.png)
![3-[(2E)-2-benzylidenehydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B11553455.png)
![2,2-bis(3-methylphenyl)-N'-[(E)-phenylmethylidene]cyclopropanecarbohydrazide](/img/structure/B11553465.png)
![2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11553467.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B11553470.png)
![2,4-dichloro-6-[(E)-{[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B11553485.png)
![N,N'-[benzene-1,3-diyldi(E)methylylidene]dinaphthalen-2-amine](/img/structure/B11553489.png)
![N-(3-bromophenyl)-5-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-5-oxopentanamide](/img/structure/B11553494.png)
![4-chloro-N'-[(1E)-1-(4-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B11553502.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11553504.png)
